Fluorescein-digalactoside

Catalog No.
S601987
CAS No.
17817-20-8
M.F
C32H32O15
M. Wt
656.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein-digalactoside

CAS Number

17817-20-8

Product Name

Fluorescein-digalactoside

IUPAC Name

3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C32H32O15

Molecular Weight

656.6 g/mol

InChI

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1

InChI Key

ZTOBILYWTYHOJB-WBCGDKOGSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O

Synonyms

fluorescein-di-beta-D-galactopyranoside, fluorescein-di-beta-D-galactoside, fluorescein-digalactoside

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O

Detection of β-Galactosidase Activity

FDG can be used to detect the activity of the enzyme β-galactosidase (β-gal) in various types of cells, including bacteria, yeast, and animal cells []. β-gal cleaves the galactose sugar units from FDG, releasing the fluorescent molecule fluorescein. The amount of released fluorescein can be measured using techniques like flow cytometry, which allows researchers to quantify β-gal activity in individual cells or within a cell population []. This application is particularly useful in:

  • Studying gene expression: Researchers can use FDG to monitor the expression of genes encoding β-gal, as some genetic engineering techniques involve linking these genes to promoters that control their expression. The presence and level of β-gal activity, measured using FDG, can then indicate the activity of the specific promoter under study [].
  • Identifying and characterizing bacteria: Certain bacterial strains naturally possess β-gal activity, while others do not. FDG can be employed to differentiate between these strains based on their ability to cleave the galactose units and generate fluorescence [].

Cellular Labeling and Tracking

FDG can be used to label specific cell types for visualization and tracking purposes. Due to its fluorescent property, FDG-labeled cells can be easily distinguished from unlabeled cells using fluorescence microscopy techniques []. This application finds use in:

  • Studying cell trafficking and migration: Researchers can label specific cell populations with FDG and then track their movement within an organism or in a cell culture experiment [].
  • Identifying specific cell types in complex tissues: By selectively labeling specific cell types with FDG, researchers can differentiate them from other cell types present in a tissue sample, aiding in detailed analysis [].

Fluorescein-digalactoside, also known as fluorescein di-β-D-galactopyranoside, is a synthetic glycoside with the chemical formula C32H32O15. This compound is non-fluorescent in its original form and becomes highly fluorescent after hydrolysis by β-galactosidase, making it an excellent tool for detecting this enzyme in various biological samples .

  • FDG exploits the enzymatic activity of β-gal. When β-gal encounters FDG, it cleaves the glycosidic bonds, liberating the fluorescent molecule. The increased fluorescence intensity is then proportional to the initial amount of β-gal activity [].
  • FDG is generally considered a safe compound for research purposes. However, some potential hazards include:
    • Skin and eye irritation: FDG may cause irritation upon contact with skin or eyes [].
    • Respiratory irritation: Inhalation of FDG dust may irritate the respiratory system [].
  • Always consult the safety data sheet (SDS) before handling FDG and wear appropriate personal protective equipment (PPE).

Fluorescein-digalactoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. The reaction proceeds in two steps:

  • First Hydrolysis: The compound is first converted into fluorescein monogalactoside.
  • Second Hydrolysis: Subsequently, fluorescein monogalactoside is further hydrolyzed to yield fluorescein, a highly fluorescent compound .

The hydrolysis typically occurs in a buffered aqueous solution at an optimal pH of around 7.0.

Fluorescein-digalactoside exhibits significant biological activity as a substrate for β-galactosidase. Upon hydrolysis, it releases fluorescein, which can be detected using fluorescence microscopy or flow cytometry. This property makes it particularly useful for studying gene expression and enzyme activity in various cell types, including mammalian cells and bacteria . The presence of intracellular thiols like glutathione enhances the formation of membrane-impermeant adducts that can be monitored for cellular uptake.

The synthesis of fluorescein-digalactoside typically involves the glycosylation of fluorescein with galactose derivatives. Common methods include:

  • Glycosylation Reaction: Using galactose pentaacetate as a glycosyl donor and boron trifluoride etherate as a catalyst.
  • Purification: Following synthesis, the product undergoes purification through crystallization and chromatography to ensure quality and stability .

Fluorescein-digalactoside has several important applications:

  • Detection of β-Galactosidase: It is widely used in assays to detect the activity of β-galactosidase in various biological systems.
  • Cell Viability Studies: The compound can be utilized to assess cell viability through its uptake and subsequent fluorescence emission.
  • Research Tool: It serves as a valuable tool in molecular biology for studying gene expression and enzyme kinetics .

Fluorescein-digalactoside interacts primarily with β-galactosidase but also shows interactions with other cellular components. The enzymatic hydrolysis process allows researchers to study the dynamics of enzyme-substrate interactions and the subsequent cellular effects resulting from fluorescein release . Its ability to enter viable cells makes it suitable for real-time monitoring of enzymatic activity within living systems.

Several compounds share structural similarities with fluorescein-digalactoside, but each has unique properties that distinguish them:

Compound NameStructure TypeUnique Features
Fluorescein monogalactosideMonoglycosideIntermediate product in hydrolysis; less fluorescent than fluorescein
4-Methylumbelliferyl β-D-galactopyranosideFluorogenic substrateMore rapid turnover rate; commonly used for β-galactosidase detection
6-Carboxyfluorescein di-β-D-galactopyranosideCarboxylated derivativeEnhanced solubility; used in various fluorescence applications

Fluorescein-digalactoside stands out due to its specific enzymatic activation leading to fluorescence, making it particularly effective for studying β-galactosidase activity in diverse biological contexts.

Fluorescein-digalactoside, also known as fluorescein di-β-D-galactopyranoside, represents one of the most sensitive substrates available for detecting β-galactosidase activity in both in vivo and in vitro applications [20]. This compound features a molecular weight of 656.6 g/mol and consists of two galactose sugar units attached to a fluorescein molecule [1] [3]. The fundamental principle underlying its detection methodology involves the sequential hydrolysis of the non-fluorescent fluorescein-digalactoside by β-galactosidase, first to fluorescein monogalactoside and subsequently to highly fluorescent fluorescein [2] [20].

The spectral properties of fluorescein-digalactoside make it particularly suitable for fluorescence-based quantification methods [30]. Upon complete hydrolysis, the released fluorescein exhibits an excitation maximum at approximately 490 nm and an emission maximum at 514 nm [2] [30]. These spectral characteristics align well with the optimal detection windows of most fluorescence instruments, enabling sensitive and accurate quantification of β-galactosidase activity [20].

Fluorescence-based quantification of fluorescein-digalactoside hydrolysis can be performed using various instruments, including fluorescence microscopes, fluorometers, and microplate readers [2] [26]. The quantification process typically involves measuring the increase in fluorescence intensity over time, which directly correlates with the enzymatic activity of β-galactosidase [25]. This relationship between fluorescence intensity and enzyme activity has been demonstrated to be linear over a wide range of concentrations, allowing for precise quantitative analysis [31].

Research findings have established that fluorescence-based quantification using fluorescein-digalactoside offers several advantages over traditional methods [10]. The fluorescence signal generated from fluorescein-digalactoside hydrolysis is proportional to the enzymatic activity of β-galactosidase, providing a direct measure of enzyme concentration and activity [3] [25]. Additionally, the high sensitivity of fluorescence detection enables the measurement of very low levels of β-galactosidase activity, making it suitable for applications requiring high sensitivity [20].

ParameterSpecificationReference
Molecular Weight656.6 g/mol [1] [3]
Excitation Maximum490 nm [2] [30]
Emission Maximum514 nm [2] [30]
Detection LimitAs low as 0.3 mU β-galactosidase [16]
Linear RangeSeveral orders of magnitude [31]

The kinetic parameters of fluorescein-digalactoside hydrolysis by β-galactosidase have been thoroughly investigated [25]. Studies have determined that the Michaelis-Menten constant (Km) for the hydrolysis of fluorescein-digalactoside to fluorescein monogalactoside is approximately 18.0 μM, with an enzymatic catalysis rate (k2) of 1.9 μmol·(min·mg)^-1 [25]. These kinetic parameters provide valuable information for optimizing fluorescence-based quantification methods and understanding the reaction mechanism [25] [31].

Flow Cytometric Applications

Flow cytometry represents one of the most powerful applications of fluorescein-digalactoside for detecting and quantifying β-galactosidase activity at the single-cell level [4] [7]. This technique enables researchers to analyze individual cells within heterogeneous populations, providing insights into the distribution and variability of β-galactosidase expression [4] [11]. The application of fluorescein-digalactoside in flow cytometry has revolutionized the study of gene expression, cell sorting, and cellular heterogeneity [7] [20].

The fundamental principle of flow cytometric detection using fluorescein-digalactoside involves loading the substrate into viable cells, where it undergoes hydrolysis by intracellular β-galactosidase [4]. The resulting fluorescence signal is then detected as cells pass through the flow cytometer's laser beam, allowing for the identification and quantification of cells expressing β-galactosidase [4] [11]. This approach has been successfully applied to various cell types, including mammalian cells, bacteria, and yeast [4].

Research findings have demonstrated that fluorescein-digalactoside serves as an excellent substrate for flow cytometric detection of β-galactosidase in gram-negative bacteria [4]. Studies have shown that the substrate readily enters viable bacterial cells and produces a fluorescence signal proportional to the enzymatic activity [4] [7]. This property makes fluorescein-digalactoside particularly useful for studying gene expression and enzyme activity in bacterial systems [4].

In mammalian cell applications, fluorescein-digalactoside has been extensively used for detecting and sorting cells expressing the Escherichia coli lacZ gene [3] [11]. The technique has proven valuable for identifying cells infected with recombinant viruses, monitoring transgene expression, and isolating specific cell populations based on β-galactosidase activity [20]. Flow cytometric analysis using fluorescein-digalactoside has been shown to be significantly more sensitive than traditional methods, enabling the detection of low levels of β-galactosidase expression [11].

Cell TypeApplicationKey FindingsReference
Gram-negative bacteriaβ-galactosidase detectionSubstrate enters viable cells; fluorescence proportional to enzyme activity [4]
Mammalian cellslacZ gene expressionMore sensitive than chromogenic methods; allows sorting of cells based on expression levels [11] [3]
Human fibroblastsAcid β-galactosidase detectionLinear accumulation of fluorescence with incubation time; correlation between fluorescence and enzyme activity [7]
Yeast cellsβ-galactosidase activityRequires cell permeabilization for substrate entry [4]

Flow cytometric applications of fluorescein-digalactoside have also been developed for detecting acid β-galactosidase in intact human fibroblasts [7]. Studies have demonstrated that the accumulation of intracellular fluorescein, as measured by flow cytometry, is linear with the incubation time in control cell strains [7]. Furthermore, a positive correlation has been observed between the amount of accumulated intracellular fluorescein fluorescence and the specific acid β-galactosidase activity measured biochemically on sorted cells [7].

The flow cytometric detection of β-galactosidase using fluorescein-digalactoside offers several advantages over alternative methods [11] [20]. The technique allows for the analysis of individual cells, providing information about the heterogeneity of enzyme expression within a population [11]. Additionally, flow cytometry enables the sorting and isolation of cells based on their level of β-galactosidase activity, facilitating downstream applications such as clonal expansion and further analysis [11] [20].

Fluorometric Assay Optimization

Optimizing fluorometric assays based on fluorescein-digalactoside requires careful consideration of various parameters that can influence the sensitivity, specificity, and reliability of the detection method [10] [13]. These parameters include pH, temperature, buffer composition, substrate concentration, and incubation time [22] [25]. Systematic optimization of these factors is essential for developing robust and reproducible assays for β-galactosidase detection [13] [25].

The pH of the reaction environment significantly affects the performance of fluorescein-digalactoside-based assays [22]. The phenolic pKa of fluorescein, which is released upon complete hydrolysis of fluorescein-digalactoside, is approximately 6.30 [22]. This property makes the fluorescence intensity of the hydrolysis product highly sensitive to changes in pH around this value [22] [23]. Research has shown that the fluorescence intensity of fluorescein increases dramatically as the pH rises above its pKa, reaching maximum intensity at pH values above 8 [22]. Therefore, controlling and optimizing the pH of the reaction buffer is crucial for maximizing assay sensitivity [22] [23].

Temperature optimization is another critical factor in fluorometric assays using fluorescein-digalactoside [24]. Studies have demonstrated that the rate of fluorescein-digalactoside hydrolysis by β-galactosidase increases with temperature up to an optimal point, beyond which enzyme denaturation may occur [24] [25]. Additionally, temperature can affect the quantum yield of fluorescein, influencing the overall fluorescence intensity [24]. Therefore, establishing and maintaining an optimal temperature for the assay is essential for consistent and reliable results [24].

Optimization ParameterEffect on Assay PerformanceOptimal ConditionsReference
pHAffects fluorescein fluorescence intensitypH 7.0-8.0 for maximum fluorescence [22] [23]
TemperatureInfluences reaction rate and enzyme stability37°C for mammalian systems [24]
Buffer CompositionImpacts substrate stability and enzyme activityCitrate-phosphate buffer with ferricyanide/ferrocyanide [13]
Substrate ConcentrationDetermines assay sensitivity and linear range18-20 μM (near Km value) [25]
Incubation TimeAffects signal intensity and assay duration30 minutes for standard assays [16]

Buffer composition represents another important aspect of assay optimization [13]. Research has shown that fluorescein-digalactoside can be effectively hydrolyzed by β-galactosidase in citrate-phosphate buffer (pH 6.0) containing ferricyanide/ferrocyanide [13]. This buffer system has been widely used in fluorometric assays for senescence-associated β-galactosidase activity [13]. The presence of specific ions and cofactors in the buffer can significantly influence enzyme activity and substrate stability, making buffer optimization a critical step in assay development [13] [25].

Substrate concentration optimization is essential for achieving the desired sensitivity and linear range in fluorometric assays [25]. Studies have determined that the optimal concentration of fluorescein-digalactoside for β-galactosidase detection is typically near its Km value of approximately 18 μM [25]. At this concentration, the assay provides a good balance between sensitivity and substrate utilization efficiency [25]. Higher substrate concentrations may increase the signal intensity but can also lead to substrate inhibition or deviation from linearity [25].

Incubation time optimization is necessary to balance assay sensitivity with practical considerations such as throughput and workflow efficiency [16]. Research has shown that as little as 0.3 mU of β-galactosidase can be detected with a 30-minute incubation period using fluorescein-digalactoside [16]. Longer incubation times generally result in increased signal intensity but may also lead to substrate depletion or product inhibition [16] [25]. Therefore, establishing an optimal incubation time that provides sufficient sensitivity while maintaining assay linearity is crucial for reliable quantification [16] [25].

Comparative Analysis with Chromogenic Substrates (e.g., X-Gal)

Fluorescein-digalactoside and chromogenic substrates such as 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) represent two distinct approaches for detecting β-galactosidase activity, each with its own advantages and limitations [10] [12]. A comprehensive comparative analysis of these substrates provides valuable insights for selecting the most appropriate detection method for specific applications [10] [13].

Sensitivity represents one of the most significant differences between fluorescein-digalactoside and X-Gal [10] [12]. Numerous studies have demonstrated that fluorescein-digalactoside-based fluorometric assays are considerably more sensitive than X-Gal-based chromogenic assays [10] [13]. Research findings indicate that fluorescein-digalactoside detection methods can be 100-1000 times more sensitive than traditional X-Gal staining [12] [20]. This enhanced sensitivity enables the detection of low levels of β-galactosidase activity that would be undetectable using chromogenic substrates [10] [13].

Quantitative capability represents another important distinction between these detection methods [10] [13]. X-Gal staining typically provides qualitative or semi-quantitative results, with the intensity of blue color development serving as a rough indicator of enzyme activity [10]. In contrast, fluorescein-digalactoside-based fluorometric assays offer precise quantitative measurements of β-galactosidase activity [10] [13]. Studies have shown that the fluorescence intensity produced from fluorescein-digalactoside hydrolysis is directly proportional to enzyme activity, allowing for accurate quantification over a wide dynamic range [10] [13].

ParameterFluorescein-digalactosideX-GalReference
Detection PrincipleFluorescence (Ex: 490 nm, Em: 514 nm)Colorimetric (Blue precipitate) [10] [14]
SensitivityHigh (can detect as low as 0.3 mU enzyme)Moderate to low [10] [16]
Quantitative CapabilityHighly quantitative with wide linear rangeSemi-quantitative [10] [13]
Temporal ResolutionRapid (minutes to hours)Slow (hours to overnight) [10] [12]
Spatial ResolutionHigh (single-cell resolution with flow cytometry)Moderate (visible under microscope) [11] [14]
Compatibility with Live CellsYes (cell-permeant)Limited (fixation often required) [2] [14]

Temporal resolution differs significantly between the two detection methods [10] [12]. X-Gal staining typically requires extended incubation periods, often several hours to overnight, for sufficient color development [12]. In contrast, fluorescein-digalactoside-based assays can provide results within minutes to hours, depending on the level of enzyme activity [10] [12]. This faster detection capability makes fluorescein-digalactoside particularly suitable for applications requiring rapid results or real-time monitoring of enzyme activity [10] [12].

Spatial resolution capabilities also differ between these detection methods [11] [14]. While both substrates can be used for visualizing β-galactosidase activity in fixed tissues or cells, fluorescein-digalactoside offers superior resolution at the single-cell level, especially when combined with flow cytometry or fluorescence microscopy [11] [14]. This high spatial resolution enables detailed analysis of enzyme expression patterns and cellular heterogeneity [11] [14].

Research findings have demonstrated that fluorescein-digalactoside and X-Gal can be used complementarily in a double-substrate method for comprehensive β-galactosidase detection [13]. In this approach, X-Gal provides rapid qualitative assessment, while fluorescein-digalactoside enables precise quantitative measurement [13]. Studies have shown that fluorescein-digalactoside fluorescence diffuses readily through formaldehyde-fixed cell membranes and can be detected in the suspension buffer, allowing simultaneous application with X-Gal [13]. This combined approach leverages the strengths of both substrates, providing a more complete characterization of β-galactosidase activity [13].

Comparative studies have also evaluated the performance of fluorescein-digalactoside and X-Gal in specific applications such as senescence-associated β-galactosidase detection [10] [13]. Research has shown that while the X-Gal method gave similar results (95% and 100%) for cells at different passages, the fluorescein-digalactoside method could distinguish between these populations, demonstrating its superior sensitivity and quantitative capability [13]. Additionally, the fluorescein-digalactoside method showed excellent precision, with relative standard deviations lower than 10% [13].

Reporter Gene Systems (lacZ Expression)

Fluorescein-digalactoside represents one of the most powerful and versatile tools for detecting β-galactosidase activity in reporter gene systems. The compound serves as a highly sensitive substrate for monitoring lacZ gene expression, which has become a cornerstone of molecular biology research .

The fundamental principle underlying these reporter systems involves the enzymatic cleavage of fluorescein-digalactoside by β-galactosidase enzyme. In its native state, fluorescein-digalactoside is non-fluorescent due to the presence of two galactose moieties conjugated to the fluorescein core. When β-galactosidase encounters this substrate, it sequentially hydrolyzes the glycosidic bonds, first converting fluorescein-digalactoside to fluorescein monogalactoside, and subsequently to highly fluorescent fluorescein [2] [3].

The spectral properties of the hydrolysis product make fluorescein-digalactoside particularly suitable for reporter gene applications. Fluorescein exhibits maximum excitation at 485 nanometers and emission at 535 nanometers, with exceptionally high quantum yield and molar absorptivity [4] [5]. These characteristics enable detection sensitivity that is 100- to 1000-fold greater than traditional radioisotope-based enzyme-linked immunosorbent assays [6].

Flow Cytometry Applications

Flow cytometry represents one of the most significant applications of fluorescein-digalactoside in reporter gene systems. The fluorescence-activated cell sorting technique enables researchers to detect individual cells expressing β-galactosidase with unprecedented sensitivity. Studies have demonstrated that fluorescence intensity correlates directly with enzymatic activity, allowing quantitative assessment of gene expression at the single-cell level [3] [7].

The loading protocol for flow cytometry involves exposing cells to fluorescein-digalactoside under hypotonic conditions at 37°C for brief periods, followed by rapid cooling to 4°C. This temperature reduction slows enzymatic turnover rates by approximately 10-fold while decreasing fluorescein membrane permeability by more than 200-fold, effectively trapping the fluorescent product within cells [8].

Research has shown that fluorescein-digalactoside can detect β-galactosidase expression in various cell types, including primary hepatocytes, fibroblasts, and glioma cells. The method provides results within seconds to minutes after substrate loading, while cells remain viable for hours following detection [9].

Quantitative Expression Analysis

Fluorescein-digalactoside enables quantitative analysis of lacZ gene expression across different experimental conditions. The relationship between fluorescence intensity and enzyme activity follows linear kinetics until substrate depletion occurs. This linearity allows researchers to establish dose-response relationships and compare expression levels between different cell populations or experimental treatments [4].

The Michaelis-Menten constant for fluorescein monogalactoside hydrolysis by β-galactosidase has been determined as 117.6 micromolar, with an enzymatic catalysis rate of 22.7 micromoles per minute per milligram of enzyme. These kinetic parameters provide the foundation for quantitative interpretation of fluorescence-based assays.

Transgenic Organism Studies (Zebrafish, Mice)

Fluorescein-digalactoside has proven invaluable for studying gene expression patterns in transgenic organisms, particularly in zebrafish and mice models. These applications leverage the compound's ability to penetrate living tissues while maintaining high sensitivity for β-galactosidase detection.

Zebrafish Research Applications

Transgenic zebrafish models have emerged as powerful tools for studying developmental biology and gene function. The transparency of zebrafish embryos and larvae makes them particularly suitable for fluorescence-based detection methods using fluorescein-digalactoside.

Research has demonstrated the utility of fluorescein-digalactoside in detecting unique expression patterns of β-galactosidase in live transgenic zebrafish embryos. The substrate can be added directly to the aqueous medium, allowing non-invasive monitoring of gene expression during embryonic development. This capability has enabled researchers to track temporal and spatial patterns of gene expression in real-time.

Transgenic zebrafish lines expressing β-galactosidase under tissue-specific promoters have been used to study organ development and function. For instance, fluorescein-digalactoside has been employed to monitor expression in the central nervous system, where it provides sensitive detection of neuron-specific gene expression patterns.

The compound has also been utilized in toxicological studies using transgenic zebrafish. Researchers have employed fluorescein-digalactoside to assess the effects of environmental compounds on gene expression, taking advantage of the high sensitivity and rapid response time of the fluorescent detection system.

Transgenic Mouse Models

In transgenic mouse research, fluorescein-digalactoside serves as a crucial tool for monitoring β-galactosidase expression across different tissues and developmental stages. The compound can be administered through various routes, including intravenous injection, allowing systemic detection of gene expression.

Studies have demonstrated successful detection of β-galactosidase activity in multiple organs of transgenic mice, including liver, spleen, kidney, respiratory epithelia, lungs, muscle, and brain. The sensitivity of fluorescein-digalactoside detection enables researchers to identify tissue-specific expression patterns and assess the efficiency of gene delivery systems.

Research using transgenic reporter mice has shown that fluorescein-digalactoside can detect gene expression with temporal resolution sufficient for tracking dynamic biological processes. The compound has been used to monitor viral infectivity, track the duration of infections, and assess viral clearance in various tissues.

The non-invasive nature of fluorescein-digalactoside detection makes it particularly valuable for longitudinal studies in transgenic animals. Researchers can repeatedly assess gene expression in the same animals over time, reducing the number of animals required for experiments while improving statistical power.

Cell Tracking and Senescence Detection

Fluorescein-digalactoside has found significant applications in cell tracking and senescence detection, particularly through its ability to detect senescence-associated β-galactosidase activity. This application has become increasingly important in aging research and cancer biology.

Senescence-Associated β-Galactosidase Detection

Cellular senescence is characterized by the upregulation of β-galactosidase activity, which can be detected using fluorescein-digalactoside. The compound provides a sensitive and quantitative method for identifying senescent cells in both culture and tissue samples.

Research has demonstrated that fluorescein-digalactoside can detect senescence-associated β-galactosidase activity in human foreskin fibroblasts with high sensitivity and specificity. The fluorescence intensity correlates directly with the number of cell passages, providing a quantitative measure of cellular aging.

Studies have shown that fluorescein-digalactoside detection of senescence-associated β-galactosidase is superior to traditional chromogenic methods in terms of sensitivity and quantitative capability. The fluorescent approach allows for flow cytometric analysis and sorting of senescent cells, enabling downstream molecular characterization.

Live Cell Tracking Applications

The development of cell tracking applications using fluorescein-digalactoside has enabled researchers to monitor cellular behavior over extended periods. The compound can be used in conjunction with specialized loading techniques to achieve prolonged cellular retention of the fluorescent signal.

Research has demonstrated that fluorescein-digalactoside can be used to track individual cells in heterogeneous populations for more than 20 hours. This capability has proven valuable for studying cell migration, proliferation, and differentiation in complex biological systems.

The compound has been employed in studies of stem cell biology, where it serves as a marker for tracking cell fate decisions and lineage progression. The high sensitivity of fluorescein-digalactoside detection allows researchers to monitor low levels of β-galactosidase activity associated with specific developmental pathways.

Dual-Targeting Approaches

Recent advances have incorporated fluorescein-digalactoside into dual-targeting detection systems that combine β-galactosidase activity with other senescence markers. These approaches provide improved specificity for identifying senescent cells by requiring the simultaneous presence of multiple biomarkers.

Research has shown that combining fluorescein-digalactoside with formaldehyde-responsive compounds can discriminate between senescent cells and other β-galactosidase-positive cell types. This dual-targeting approach reduces false-positive results and improves the accuracy of senescence detection.

Gene Therapy Monitoring and Prodrug Strategies

Fluorescein-digalactoside has emerged as a valuable tool for monitoring gene therapy efficacy and implementing prodrug strategies. These applications leverage the compound's ability to report on therapeutic gene expression and activate drug delivery systems.

Gene Therapy Monitoring

The monitoring of gene therapy vectors represents a critical application of fluorescein-digalactoside in clinical and preclinical research. The compound enables real-time assessment of therapeutic gene expression following vector administration.

Research has demonstrated that fluorescein-digalactoside can be used to monitor the distribution and kinetics of vector-mediated gene expression in living animals. This capability is essential for optimizing gene therapy protocols and assessing treatment efficacy.

Studies have shown that fluorescein-digalactoside detection can track the temporal dynamics of gene expression following adeno-associated virus vector administration. The compound provides information about vector uptake, gene expression duration, and tissue-specific targeting efficiency.

The non-invasive nature of fluorescein-digalactoside detection makes it particularly suitable for clinical applications, where repeated monitoring of gene expression is required without causing additional patient burden.

Prodrug Activation Strategies

Fluorescein-digalactoside serves as a model compound for developing prodrug strategies that utilize β-galactosidase for drug activation. These approaches combine therapeutic efficacy with real-time monitoring capabilities.

Research has demonstrated the development of fluorogenic prodrug conjugates that incorporate fluorescein-digalactoside principles. These systems provide both therapeutic drug release and fluorescent reporting, enabling simultaneous treatment and monitoring.

Studies have shown that β-galactosidase-activatable prodrugs can achieve tumor-specific drug delivery while providing fluorescent feedback on drug activation. This approach represents a significant advance in targeted cancer therapy.

The antibody-directed enzyme prodrug therapy approach utilizes fluorescein-digalactoside principles to achieve selective drug activation at tumor sites. This strategy combines the specificity of antibody targeting with the amplification provided by enzymatic drug activation.

Therapeutic Efficacy Assessment

Fluorescein-digalactoside has been employed in studies assessing the therapeutic efficacy of gene therapy approaches. The compound enables researchers to correlate gene expression levels with therapeutic outcomes.

Research has demonstrated that fluorescein-digalactoside can be used to monitor the persistence of therapeutic gene expression over time. This information is crucial for determining optimal dosing regimens and assessing long-term treatment efficacy.

Studies have shown that fluorescein-digalactoside detection can identify treatment-induced changes in gene expression patterns, providing insights into therapeutic mechanisms and potential side effects.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

656.17412031 g/mol

Monoisotopic Mass

656.17412031 g/mol

Heavy Atom Count

47

Other CAS

17817-20-8

Wikipedia

Fluorescein di(beta-D-galactopyranoside)

Dates

Last modified: 08-15-2023

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